molecular formula C14H15ClN2O2 B2842567 2-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE CAS No. 1421517-69-2

2-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE

Cat. No.: B2842567
CAS No.: 1421517-69-2
M. Wt: 278.74
InChI Key: MMYKMCLIRDQKEY-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE is an organic compound that belongs to the class of acetamides. It features a chlorophenyl group, an isoxazole ring, and an acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of materials or as an intermediate in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.

    Formation of the acetamide moiety: This can be done by reacting an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the isoxazole ring or the acetamide moiety.

    Reduction: Reduction reactions can occur at the chlorophenyl group or the acetamide moiety.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE analogs: Compounds with similar structures but different substituents.

    Other acetamides: Compounds with different aromatic or heterocyclic groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-10-8-13(19-17-10)6-7-16-14(18)9-11-2-4-12(15)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYKMCLIRDQKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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